- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt, Bioorganic & Medicinal Chemistry, 2007, 15(6), 2441-2452

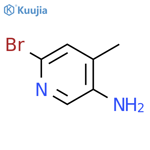

Cas no 929617-35-6 (5-bromo-1H-pyrazolo[3,4-c]pyridine)

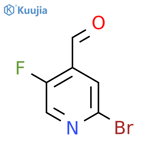

![5-bromo-1H-pyrazolo[3,4-c]pyridine structure](https://de.kuujia.com/scimg/cas/929617-35-6x500.png)

929617-35-6 structure

Produktname:5-bromo-1H-pyrazolo[3,4-c]pyridine

5-bromo-1H-pyrazolo[3,4-c]pyridine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 5-bromo-1H-pyrazolo[3,4-c]pyridine

- 1H-Pyrazolo[3,4-c]pyridine,5-bromo-

- 5-Bromo-1H-pyrazolo[3,4-c]pyridine (ACI)

- 929617-35-6

- SCHEMBL1601314

- BCP27935

- CS-0006627

- SCHEMBL17847959

- PS-5621

- STL557150

- 5-Bromo-2H-pyrazolo[3,4-c]pyridine

- DTXSID90672013

- EN300-210187

- PB20598

- 5-bromo-1H-pyrazolo[3,4-c]pyridine, AldrichCPR

- BBL103340

- DB-079445

- 1H-PYRAZOLO[3,4-C]PYRIDINE, 5-BROMO-

- AU-004/43501641

- MFCD11518975

- AVTKMQORQDZRPF-UHFFFAOYSA-N

- AKOS005266423

- AC-29619

- 5-Bromo-1H-pyrazolo[3,4-c]-pyridine

- SY038403

-

- MDL: MFCD11518975

- Inchi: 1S/C6H4BrN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10)

- InChI-Schlüssel: AVTKMQORQDZRPF-UHFFFAOYSA-N

- Lächelt: BrC1C=C2C(NN=C2)=CN=1

Berechnete Eigenschaften

- Genaue Masse: 196.95900

- Monoisotopenmasse: 196.959

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 10

- Anzahl drehbarer Bindungen: 0

- Komplexität: 130

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 1.5

- Topologische Polaroberfläche: 41.6A^2

Experimentelle Eigenschaften

- Dichte: 1.894

- Siedepunkt: 384°C at 760 mmHg

- Flammpunkt: 186°C

- Brechungsindex: 1.745

- PSA: 41.57000

- LogP: 1.72040

5-bromo-1H-pyrazolo[3,4-c]pyridine Sicherheitsinformationen

- Code der Gefahrenkategorie: 22

-

Identifizierung gefährlicher Stoffe:

5-bromo-1H-pyrazolo[3,4-c]pyridine Zolldaten

- HS-CODE:2933990090

- Zolldaten:

China Zollkodex:

2933990090Übersicht:

299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

5-bromo-1H-pyrazolo[3,4-c]pyridine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM101971-5g |

5-bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 95%+ | 5g |

$*** | 2023-05-29 | |

| ChemScence | CS-0006627-1g |

5-Bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 98.92% | 1g |

$31.0 | 2022-04-26 | |

| abcr | AB514931-5 g |

5-Bromo-1H-pyrazolo[3,4-c]pyridine, 95%; . |

929617-35-6 | 95% | 5g |

€279.00 | 2023-04-18 | |

| eNovation Chemicals LLC | D495272-5G |

5-bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 97% | 5g |

$105 | 2024-05-23 | |

| eNovation Chemicals LLC | D495272-25G |

5-bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 97% | 25g |

$320 | 2024-05-23 | |

| Enamine | EN300-210187-1.0g |

5-bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 95% | 1g |

$34.0 | 2023-05-31 | |

| Chemenu | CM101971-10g |

5-bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 95%+ | 10g |

$*** | 2023-05-29 | |

| ChemScence | CS-0006627-5g |

5-Bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | 98.92% | 5g |

$105.0 | 2022-04-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H825932-5g |

5-bromo-1H-pyrazolo[3,4-c]pyridine |

929617-35-6 | ≥95% | 5g |

1,168.20 | 2021-05-17 | |

| TRC | B698808-250mg |

5-Bromo-1h-pyrazolo[3,4-c]pyridine |

929617-35-6 | 250mg |

$ 64.00 | 2023-04-18 |

5-bromo-1H-pyrazolo[3,4-c]pyridine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water ; 15 min, rt; 3 d, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Water ; 15 min; 2 d, rt

Referenz

- Preparation of pyrazolo[3,4-c]pyridine compounds as Pim kinase inhibitors useful for treating disorders such as cancer, United States, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, 70 °C → reflux; reflux → 25 °C

1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

Referenz

- 3-(1H-Pyrrolo[2,3-c]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; rt; 2 h, 65 °C

1.2 Reagents: Ammonium chloride Solvents: Ethanol , Water ; 3 h, 65 °C

1.3 Reagents: Potassium acetate Solvents: Chloroform ; rt; 2 h, rt → reflux; reflux → rt

1.4 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 26 h, rt → reflux; reflux → rt

1.5 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt

1.2 Reagents: Ammonium chloride Solvents: Ethanol , Water ; 3 h, 65 °C

1.3 Reagents: Potassium acetate Solvents: Chloroform ; rt; 2 h, rt → reflux; reflux → rt

1.4 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 26 h, rt → reflux; reflux → rt

1.5 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt

Referenz

- Preparation of enantiomerically enriched aryloazol-2-yl cyanoethylamino parasiticidal compounds, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Acetic anhydride , Isoamyl nitrite , Potassium acetate , 18-Crown-6 Solvents: Toluene ; 20 h, 80 °C

1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt

Referenz

- Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogues as Hepatitis B Virus Capsid Assembly Modulators by Conformation Constraint, Journal of Medicinal Chemistry, 2020, 63(11), 6066-6089

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ; overnight, reflux

1.3 Reagents: Acetic anhydride , Isoamyl nitrite , Potassium acetate Solvents: Toluene , 18-Crown-6 ; 80 °C

1.4 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

1.2 Reagents: Acetic anhydride Solvents: Tetrahydrofuran ; overnight, reflux

1.3 Reagents: Acetic anhydride , Isoamyl nitrite , Potassium acetate Solvents: Toluene , 18-Crown-6 ; 80 °C

1.4 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

Referenz

- Preparation of the compounds and its application in treating hepatitis B, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, 60 - 70 °C; 70 °C → 25 °C

1.2 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 12 h, reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

1.2 Reagents: Isoamyl nitrite Catalysts: 18-Crown-6 ; 12 h, reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

Referenz

- 3-(1H-Indol-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 13 h, rt

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran , Water ; overnight, reflux

1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; rt → reflux; 40 min, reflux

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran , Water ; overnight, reflux

1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; rt → reflux; 40 min, reflux

Referenz

- Process for preparing indazole derivatives by activation of hydroxylamine, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Acetic acid ; overnight, rt

Referenz

- Hypoglycemic agents containing condensed heterocyclic compounds as GPR119 agonists, Japan, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; overnight, rt

Referenz

- Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists, Bioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3441-3446

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate , O-Methylhydroxylamine hydrochloride Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ; rt; overnight, reflux

1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; 30 min, reflux

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ; rt; overnight, reflux

1.3 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ; 30 min, reflux

Referenz

- An improved method for preparing 1H-pyrazolo[3,4-c]pyridine compounds, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water ; 3 d, rt

Referenz

- N-Aryl-1H-pyrazolopyridin-3-amine for inhibiting expression of MELK, and preparation method thereof, Korea, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; 0 °C → rt

Referenz

- Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors, Bioorganic & Medicinal Chemistry Letters, 2015, 25(22), 5258-5264

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, 70 °C → reflux; reflux → 25 °C

1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 12 h, 25 °C → reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

Referenz

- 3-(1H-Pyrrolo[3,2-c]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; 0 °C; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referenz

- Preparation of pyrazolopyridines as T-type calcium channel antagonists and uses thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Chloroform ; 1 h, 25 °C; 2 h, > 70 °C; reflux → 25 °C

1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 25 °C → reflux; 12 h, reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

1.2 Reagents: Isoamyl nitrate Catalysts: 18-Crown-6 ; 25 °C → reflux; 12 h, reflux; reflux → 25 °C

1.3 Reagents: Potassium carbonate Solvents: Methanol , Water ; 3 h, 0 °C

Referenz

- 3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; overnight, rt

Referenz

- Preparation of 4-piperidinyl-condensed heterocyclic compounds as GPR119 agonists, World Intellectual Property Organization, , ,

5-bromo-1H-pyrazolo[3,4-c]pyridine Raw materials

- 6-Bromo-4-methylpyridin-3-amine

- Methoxyamine hydrochloride

- 2-bromo-4-methyl-5-nitro-pyridine

- 2-bromo-5-fluoropyridine-4-carbaldehyde

- Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)-

5-bromo-1H-pyrazolo[3,4-c]pyridine Preparation Products

5-bromo-1H-pyrazolo[3,4-c]pyridine Verwandte Literatur

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

929617-35-6 (5-bromo-1H-pyrazolo[3,4-c]pyridine) Verwandte Produkte

- 1274095-99-6(4-(2-Chlorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid)

- 1485774-01-3(2-(diethylamino)-3-methylbutanoic acid hydrobromide)

- 284462-56-2(3-(4-aminophenoxy)-N-methylbenzamide)

- 905679-71-2(N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-2-(2-methoxyphenoxy)acetamide)

- 1152874-28-6(1-tert-butyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde)

- 320422-10-4(1-(4-METHYLBENZYL)-1H-INDOLE-2,3-DIONE 3-(N-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZONE))

- 339017-67-3(4-3,4-Dihydro-2(1H)-isoquinolinyl-6-(4-fluorophenyl)sulfanyl-2-pyrimidinamine)

- 905772-15-8(N-(3-acetylphenyl)-4-{3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-ylsulfanyl}butanamide)

- 682346-06-1(3-[4-(3,4-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one)

- 1804771-27-4(3-Hydroxy-6-methoxy-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:929617-35-6)5-bromo-1H-pyrazolo[3,4-c]pyridine

Reinheit:99%/99%

Menge:25g/100g

Preis ($):163.0/612.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:929617-35-6)5-bromo-1H-pyrazolo[3,4-c]pyridine

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung